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molecular formula C10H11FN2O2 B8516196 N-cyclopropyl-N-(3-fluoro-5-nitrobenzyl)amine CAS No. 883987-76-6

N-cyclopropyl-N-(3-fluoro-5-nitrobenzyl)amine

Cat. No. B8516196
M. Wt: 210.20 g/mol
InChI Key: OZRZVXGGVBWUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153643B2

Procedure details

Using an analogous procedure to that described in the third paragraph of the portion of Example 12 above that is concerned with the preparation of starting materials, 3-fluoro-5-nitrobenzyl bromide was reacted with cyclopropylamine to give N-cyclopropyl N-(3-fluoro-5-nitrobenzyl)amine in 89% yield; 1H NMR: (DMSOd6) 0.25 (m, 2H), 0.35 (m, 2H), 2.03 (m, 1H), 3.02 (br s, 1H), 3.85 (s, 2H), 7.69 (m, 1H), 7.95 (m, 1H), 8.08 (s, 1H); Mass Spectrum: M+H+: 211.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)[CH2:5]Br.[CH:13]1([NH2:16])[CH2:15][CH2:14]1>>[CH:13]1([NH:16][CH2:5][C:4]2[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=[C:2]([F:1])[CH:3]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CBr)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NCC1=CC(=CC(=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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